molecular formula C17H19ClN2O3S2 B2942969 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034330-45-3

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No. B2942969
CAS RN: 2034330-45-3
M. Wt: 398.92
InChI Key: IOEZHNPDISSYKP-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.92. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including derivatives similar to the queried compound, demonstrated significant in vitro antimicrobial and anticancer activities. Certain compounds outperformed the reference drug doxorubicin in anticancer activity, showing promise as potential therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antioxidant Activity

New derivatives with thiazole moieties, synthesized through nucleophilic addition reactions, were screened for their antioxidant capabilities using various methods. Compounds with selenourea functionality exhibited potent antioxidant activity, suggesting their potential as new antioxidant agents (Reddy et al., 2015).

Antiviral Activity

Synthesized derivatives, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, showed anti-tobacco mosaic virus activity, indicating their potential application in antiviral research (Chen et al., 2010).

Molecular Docking and DFT Studies

Novel compounds synthesized and characterized, including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, were subjected to density functional theory (DFT) calculations and molecular docking studies. These studies aid in understanding the antibacterial activity of the compounds, indicating their potential use in developing new antibacterial agents (Shahana & Yardily, 2020).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S2/c1-11-16(24-12(2)19-11)17(21)20-8-7-15(25(22,23)10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEZHNPDISSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2,4-dimethylthiazol-5-yl)methanone

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